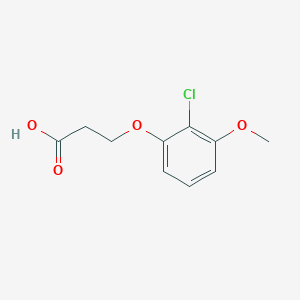
3-(2-Chloro-3-methoxyphenoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-3-methoxyphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of propanoic acid, featuring a chloro and methoxy substituent on the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3-methoxyphenoxy)propanoic acid typically involves the reaction of 2-chloro-3-methoxyphenol with a suitable propanoic acid derivative. One common method is the esterification of 2-chloro-3-methoxyphenol with propanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar esterification and hydrolysis steps, optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-3-methoxyphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a methoxyphenoxypropanoic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 3-(2-methoxyphenoxy)propanoic acid.
Substitution: Formation of various substituted phenoxypropanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Chloro-3-methoxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-3-methoxyphenoxy)propanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenoxy)propanoic acid: Lacks the chloro substituent, which may result in different reactivity and biological activity.
3-(3-Methoxyphenyl)propanoic acid: The methoxy group is positioned differently, affecting its chemical properties and interactions.
Indole-3-propionic acid: An indole derivative with antioxidant properties, used in different biological contexts
Uniqueness
3-(2-Chloro-3-methoxyphenoxy)propanoic acid is unique due to the presence of both chloro and methoxy groups on the phenoxy ring.
Propiedades
Fórmula molecular |
C10H11ClO4 |
|---|---|
Peso molecular |
230.64 g/mol |
Nombre IUPAC |
3-(2-chloro-3-methoxyphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-7-3-2-4-8(10(7)11)15-6-5-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) |
Clave InChI |
PBMHPFUFSWJUAB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OCCC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


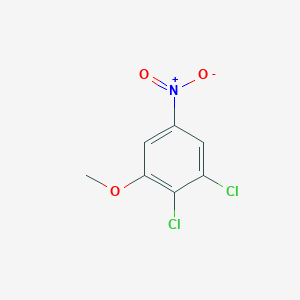
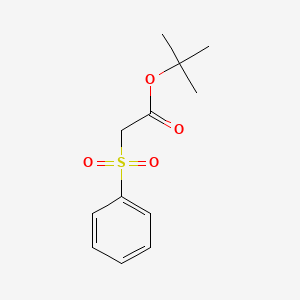
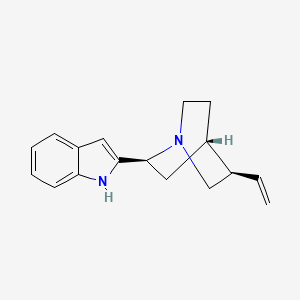
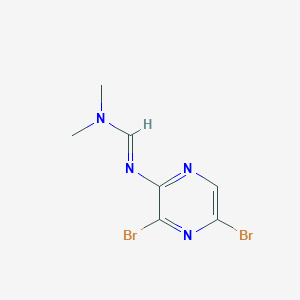

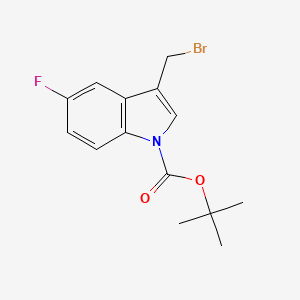
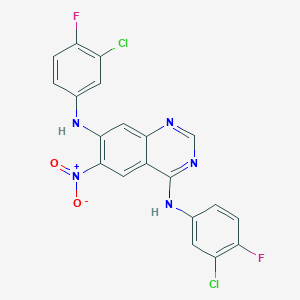
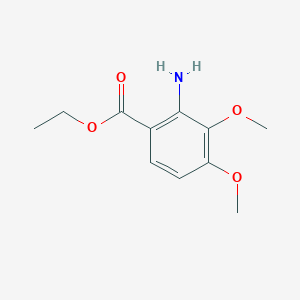
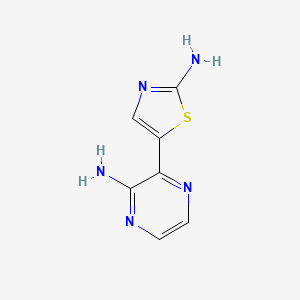

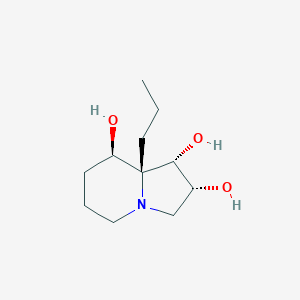
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)


